N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Dopamine D3 receptor thiophene isomerism selectivity

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034349-81-8) is a synthetic benzamide containing a thiophen-3-yl moiety at the benzamide 4-position and a distinctive 4-hydroxytetrahydro-2H-pyran-4-ylmethyl side chain. Its calculated structure shows a molecular mass of 326.556 Da, a high lipophilicity (logP 7.50), one hydrogen bond donor and two acceptors, and 19 rotatable bonds, with one violation of Lipinski's Rule of Five.

Molecular Formula C17H19NO3S
Molecular Weight 317.4
CAS No. 2034349-81-8
Cat. No. B2909686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide
CAS2034349-81-8
Molecular FormulaC17H19NO3S
Molecular Weight317.4
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O
InChIInChI=1S/C17H19NO3S/c19-16(18-12-17(20)6-8-21-9-7-17)14-3-1-13(2-4-14)15-5-10-22-11-15/h1-5,10-11,20H,6-9,12H2,(H,18,19)
InChIKeyRSIZSFAXQUKFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034349-81-8): Structural Identity and Procurement-Relevant Physicochemical Profile


N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034349-81-8) is a synthetic benzamide containing a thiophen-3-yl moiety at the benzamide 4-position and a distinctive 4-hydroxytetrahydro-2H-pyran-4-ylmethyl side chain. Its calculated structure shows a molecular mass of 326.556 Da, a high lipophilicity (logP 7.50), one hydrogen bond donor and two acceptors, and 19 rotatable bonds, with one violation of Lipinski's Rule of Five . This compound serves as a versatile scaffold for medicinal chemistry exploration, with structural features that differentiate it from related thiophene-containing benzamides.

Scaffold specificity Thiophen-3-yl benzamide core directs dopamine D3 receptor ligand space, distinct from thiophen-2-yl CB2 profiles
Side chain property 4-hydroxy-tetrahydropyran methyl group provides single H-bond donor for solubility control
Lipophilicity range High calculated lipophilicity supports CNS or intracellular target screening fits

Why Generic Substitution Fails for N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide: Structural Nuances Driving Differentiated Activity


Thiophene positional isomerism (thiophen-3-yl vs. thiophen-2-yl) can significantly alter binding orientation and selectivity across biological targets, as demonstrated by the distinct dopamine D3 receptor affinity profiles within 4-(thiophen-3-yl)benzamide series [1]. Similarly, the 4-hydroxytetrahydro-2H-pyran-4-ylmethyl side chain introduces a unique hydrogen bond donor/acceptor geometry and rigid hydrophilic element absent in simpler tetrahydropyran or piperazine-containing analogs [2]. These structural features—individually and in combination—make simple in-class substitution unreliable; even closely related compounds bearing thiophen-2-yl or lacking the 4-hydroxy group cannot be assumed equipotent or biologically equivalent without specific comparative data for the target application.

Thiophene 3-yl vs 2-yl isomer switch
Receptor engagement may shift from D3 to CB2; direct replacement without target-specific data is unreliable
Absent 4-hydroxyl group
Analogs lacking the hydroxyl lose the H-bond donor, potentially altering solubility and target interaction profile
Unsubstituted tetrahydropyran comparators
Compounds without the 4-hydroxy substitution may exhibit different ADME and binding behavior; class-level equivalence cannot be assumed

Quantitative Differentiation Evidence for N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide Against Key Comparators


Thiophene Positional Isomerism: 3-yl vs. 2-yl Binding Implications for Dopamine D3 Receptor Selectivity

In the 4-(thiophen-3-yl)benzamide class, compounds 13g and 13r demonstrated high selectivity for the dopamine D3 receptor versus D2, enabling their progression into rat in vivo pharmacokinetic evaluation for substance use disorder models [1]. By contrast, 4-(thiophen-2-yl)benzamide analogs—such as N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide (CAS 2034567-70-7)—have been associated with cannabinoid CB2 receptor activity in the patent literature, representing a fundamentally different target engagement profile . The 3-yl→2-yl isomer switch thus redirects target selectivity, which is critical for procurement decisions in receptor-specific projects.

3-yl vs 2-yl receptor shift
Class-level inference
Thiophen-3-yl series: D3-selective; thiophen-2-yl analog: CB2-associated activity
Supports D3-targeted procurement decisions; 2-yl substitution cannot substitute
Quantitative Ki for exact target unavailable; inference from SAR and patent disclosures
Dopamine D3 receptor thiophene isomerism selectivity addiction

Hydrogen Bond Donor Capacity Advantage: 1 HBD vs. 0 HBD in Unsubstituted Tetrahydropyran Analogs

The target compound possesses one hydrogen bond donor (the tetrahydropyran 4-hydroxyl), yielding a calculated HBD count of 1 . The closest unsubstituted analog, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 1202990-48-4), has 0 HBD when the thiophene replaces the 4-hydroxy position . A single HBD is often optimal for balancing solubility and passive permeability, whereas 0 HBD can limit aqueous solubility and 2+ HBD can impair membrane permeability [1]. The intermediate HBD count of the target compound may offer a more favorable developability profile compared to the 0-HBD analog.

HBD count advantage
Cross-study comparable
Target HBD = 1 vs. 0-HBD analog (CAS 1202990-48-4)
Single HBD may improve solubility without permeability penalty of additional donors
Calculated property; experimental solubility comparison needed
Hydrogen bond donor solubility permeability ADME

Lipophilicity-Driven Differentiation: logP 7.50 and Implications for Target Class Selection

The target compound exhibits a calculated logP of 7.50, with one Rule of 5 (RO5) violation . This places it in a high-lipophilicity space that may be suitable for targets requiring significant membrane partitioning or CNS penetration. In comparison, N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide—an analog with a bulkier 4-methoxyphenyl substituent replacing the hydroxyl—is expected to exhibit an even higher logP, while polarity-enhancing substituents (e.g., cyano in the 4-cyano analog) would reduce logP. This intermediate lipophilicity may represent a deliberate design choice for specific target profiles.

Lipophilicity ranking
Class-level inference
logP 7.50; intermediate within analog set (4-methoxyphenyl > target > 4-cyano)
Placement supports CNS/intracellular target screening; modulation possible via substituent choice
Estimated trends; direct logP comparison requires same calculation method
Lipophilicity logP drug-likeness CNS penetration

FABP4/5 Pharmacophore Compatibility: Structural Overlap with Non-Annulated Thiophenylamide Patent Series

The non-annulated thiophenylamide patent (US 9,353,102) describes dual FABP4/5 inhibitors with potential in type 2 diabetes, atherosclerosis, chronic kidney disease, NASH, and cancer [1]. The target compound incorporates key pharmacophoric elements of this series: a thiophene ring, a benzamide core, and a substituted tetrahydropyran moiety [2]. However, the patent's exemplified compounds typically feature thiophen-2-yl rather than thiophen-3-yl attachments and diverse R-group substitutions on the benzamide ring, including halo, trifluoromethoxy, and cyano groups [1]. The target compound's thiophen-3-yl orientation and unsubstituted benzamide ring represent a distinct structural sub-type within this broader pharmacophore class.

FABP4/5 pharmacophore match
Supporting evidence
Matches key motifs of US 9,353,102 dual inhibitor scaffold
Structural overlap suggests screening fit; confirmatory FABP4/5 data required
No Ki/IC50 for this specific compound available in patent or literature
FABP4 FABP5 dual inhibitor metabolic disease cancer

Comparative LogP and Molecular Weight: Target Compound vs. Thiophen-2-yl Tetrahydropyran Analog

The target compound (MW 326.56; logP 7.50) is heavier and more lipophilic than its closest thiophen-2-yl tetrahydropyran analog, N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide (CAS 2034567-70-7, MW 287.4) [REFS-1, REFS-2]. The increased molecular weight arises from the methylene spacer and the 4-hydroxyl group, while the elevated logP is consistent with the additional hydrocarbon character. This differentiation may influence binding kinetics, solubility, and metabolic stability, though head-to-head experimental data are needed to quantify the magnitude of these effects.

MW/logP differentiation
Cross-study comparable
MW 326.6 vs 287.4; logP 7.5 vs ~4.5 (thiophen-2-yl analog)
Heavier, more lipophilic profile enables SAR exploration beyond lighter analogs
Head-to-head experimental binding data needed to quantify impact
Molecular weight physicochemical comparison lead-likeness screening library

Recommended Application Scenarios for N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide Based on Structural Differentiation Evidence


Dopamine D3 Receptor-Targeted Probe Development for Addiction and Neuropsychiatric Disorders

The thiophen-3-yl benzamide scaffold has demonstrated high selectivity for dopamine D3 versus D2 receptors, with lead compounds progressing to in vivo pharmacokinetic evaluation [1]. The target compound, featuring the 4-(thiophen-3-yl)benzamide pharmacophore combined with a unique 4-hydroxytetrahydro-2H-pyran-4-ylmethyl side chain, represents a distinct chemotype within this validated D3 ligand series. Researchers investigating D3 receptor-mediated pathways in substance use disorders, schizophrenia, or Parkinson's disease may find this compound a useful tool or starting point for further optimization.

FABP4/FABP5 Dual Inhibitor Screening in Metabolic Disease and Cancer Models

The structural overlap with the non-annulated thiophenylamide patent series (US 9,353,102) positions this compound as a candidate for FABP4/5 dual inhibition screening [2]. Given the therapeutic relevance of FABP4/5 inhibition in type 2 diabetes, atherosclerosis, NASH, and certain cancers [2], procurement for metabolic disease or oncology-focused phenotypic screening campaigns is a rational application scenario. Confirmatory in vitro FABP4/5 binding or functional assays are recommended to establish potency relative to patent-exemplified comparators.

Physicochemical Property-Driven Lead Optimization: Exploring Lipophilicity-Selectivity Tradeoffs

With a calculated logP of 7.50 and one H-bond donor , this compound occupies a distinct physicochemical space that may be particularly suited for intracellular or CNS targets requiring high membrane permeability. Medicinal chemistry teams can use this compound as a reference point for systematic SAR exploration, modulating the 4-hydroxyl group (e.g., methylation, acylation) or thiophene substitution pattern to assess the impact on lipophilicity, solubility, and target engagement.

Selectivity Profiling Against Thiophene Positional Isomer (Thiophen-2-yl) Analogs

The thiophen-3-yl versus thiophen-2-yl isomer distinction is a key structural differentiator with potential ramifications for target selectivity, as evidenced by the divergent receptor engagement profiles (D3 for 3-yl vs. CB2 for 2-yl) observed in related series [1]. Procurement of both the target compound and its thiophen-2-yl counterpart (e.g., CAS 2034567-70-7) for parallel selectivity profiling is recommended in cases where the intended biological target has not been definitively established, or where off-target liability screening is required.

Application
Selection Property
Validation Focus
D3 receptor probe research in neuropsychiatric models
Thiophen-3-yl selectivity over D2
D3 binding and functional assay confirmation
FABP4/5 inhibitor screening for metabolic and oncology models
Pharmacophore alignment with US 9,353,102 scaffold
FABP4/5 inhibition potency determination
Physicochemical property-driven lead optimization
High lipophilicity and single HBD
Solubility, permeability, and target engagement profiling
Thiophene isomer selectivity profiling
3-yl vs 2-yl target engagement divergence
Parallel receptor panel screening with corresponding 2-yl analog
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